molecular formula C10H15BrN4 B7577571 4-N-(5-bromopyrimidin-2-yl)cyclohexane-1,4-diamine

4-N-(5-bromopyrimidin-2-yl)cyclohexane-1,4-diamine

Numéro de catalogue B7577571
Poids moléculaire: 271.16 g/mol
Clé InChI: XIXOVWZNLHBMBU-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-N-(5-bromopyrimidin-2-yl)cyclohexane-1,4-diamine, also known as BAY 73-4506, is a chemical compound that belongs to the class of protein kinase inhibitors. It was developed by Bayer HealthCare Pharmaceuticals and is currently being studied for its potential use in cancer treatment.

Mécanisme D'action

4-N-(5-bromopyrimidin-2-yl)cyclohexane-1,4-diamine 73-4506 exerts its antitumor effects by inhibiting the activity of several protein kinases that are involved in tumor growth and angiogenesis. It blocks the activation of VEGFR, PDGFR, and FGFR, which are receptors that are overexpressed in many types of cancer cells. By inhibiting these receptors, 4-N-(5-bromopyrimidin-2-yl)cyclohexane-1,4-diamine 73-4506 prevents the growth and proliferation of tumor cells and inhibits the formation of new blood vessels that are necessary for tumor growth.
Biochemical and Physiological Effects:
4-N-(5-bromopyrimidin-2-yl)cyclohexane-1,4-diamine 73-4506 has been shown to have several biochemical and physiological effects. It inhibits the activity of several protein kinases that are involved in tumor growth and angiogenesis, which leads to the inhibition of tumor cell proliferation and the formation of new blood vessels. 4-N-(5-bromopyrimidin-2-yl)cyclohexane-1,4-diamine 73-4506 has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, 4-N-(5-bromopyrimidin-2-yl)cyclohexane-1,4-diamine 73-4506 has been shown to enhance the activity of chemotherapy drugs, which may lead to improved outcomes in cancer patients.

Avantages Et Limitations Des Expériences En Laboratoire

4-N-(5-bromopyrimidin-2-yl)cyclohexane-1,4-diamine 73-4506 has several advantages and limitations for lab experiments. One advantage is that it has demonstrated antitumor activity in preclinical studies and is currently being evaluated in clinical trials, which suggests that it may have potential as a cancer treatment. Another advantage is that it has been shown to enhance the activity of chemotherapy drugs, which may lead to improved outcomes in cancer patients. However, a limitation of 4-N-(5-bromopyrimidin-2-yl)cyclohexane-1,4-diamine 73-4506 is that it is a multi-kinase inhibitor, which means that it may have off-target effects that could lead to toxicity or other adverse effects.

Orientations Futures

There are several future directions for the study of 4-N-(5-bromopyrimidin-2-yl)cyclohexane-1,4-diamine 73-4506. One direction is to further investigate its potential as a cancer treatment, particularly in combination with other chemotherapy drugs. Another direction is to explore its potential use in other diseases or conditions, such as inflammatory disorders or cardiovascular disease. Additionally, further research is needed to better understand its mechanism of action and to identify potential biomarkers that could be used to predict its efficacy in cancer patients.

Méthodes De Synthèse

The synthesis of 4-N-(5-bromopyrimidin-2-yl)cyclohexane-1,4-diamine 73-4506 involves the reaction of 5-bromopyrimidine-2-carboxylic acid with cyclohexane-1,4-diamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction is carried out in a solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at room temperature under an inert atmosphere. The crude product is then purified by column chromatography or recrystallization to obtain the final product.

Applications De Recherche Scientifique

4-N-(5-bromopyrimidin-2-yl)cyclohexane-1,4-diamine 73-4506 has been extensively studied for its potential use in cancer treatment. It is a multi-kinase inhibitor that targets several signaling pathways involved in tumor growth and angiogenesis. It has been shown to inhibit the activity of vascular endothelial growth factor receptor (VEGFR), platelet-derived growth factor receptor (PDGFR), and fibroblast growth factor receptor (FGFR), among others. 4-N-(5-bromopyrimidin-2-yl)cyclohexane-1,4-diamine 73-4506 has demonstrated antitumor activity in preclinical studies and is currently being evaluated in clinical trials for the treatment of various types of cancer, including hepatocellular carcinoma, colorectal cancer, and non-small cell lung cancer.

Propriétés

IUPAC Name

4-N-(5-bromopyrimidin-2-yl)cyclohexane-1,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15BrN4/c11-7-5-13-10(14-6-7)15-9-3-1-8(12)2-4-9/h5-6,8-9H,1-4,12H2,(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIXOVWZNLHBMBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1N)NC2=NC=C(C=N2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15BrN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-N-(5-bromopyrimidin-2-yl)cyclohexane-1,4-diamine

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.